REACTION_SMILES
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[CH3:1][S:2](=[O:3])(=[O:4])[Cl:5].[ClH:23].[NH2:6][c:7]1[cH:8][c:9]([CH2:13][C:14](=[O:15])[OH:16])[cH:10][cH:11][cH:12]1.[Na+:17].[Na+:18].[O-:19][C:20](=[O:21])[O-:22].[OH2:24]>>[CH3:1][S:2](=[O:3])(=[O:4])[NH:6][c:7]1[cH:8][c:9]([CH2:13][C:14](=[O:15])[OH:16])[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(CC(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
|
Smiles
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CS(=O)(=O)Nc1cccc(CC(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |